![molecular formula C12H24N2O2 B2606852 tert-butyl N-{[1-(aminomethyl)cyclopentyl]methyl}carbamate CAS No. 1548675-07-5](/img/structure/B2606852.png)
tert-butyl N-{[1-(aminomethyl)cyclopentyl]methyl}carbamate
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Overview
Description
“tert-butyl N-{[1-(aminomethyl)cyclopentyl]methyl}carbamate” is a chemical compound with the IUPAC name tert-butyl ( (1- (aminomethyl)cyclopentyl)methyl)carbamate . It has a molecular weight of 228.33 .
Synthesis Analysis
The synthesis of tert-butyl carbamates, which includes “tert-butyl N-{[1-(aminomethyl)cyclopentyl]methyl}carbamate”, can be achieved in high yields at low temperature by the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate .Molecular Structure Analysis
The InChI code for this compound is 1S/C12H24N2O2/c1-11(2,3)16-10(15)14-9-12(8-13)6-4-5-7-12/h4-9,13H2,1-3H3,(H,14,15). This code provides a unique identifier for the molecular structure .Scientific Research Applications
Enantioselective Synthesis of Carbocyclic Analogues
The compound is a crucial intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, demonstrating its importance in the synthesis of nucleic acid analogues. This synthesis approach can be fundamental in developing novel therapeutic agents and understanding genetic materials' structural dynamics (Ober et al., 2004).
Synthesis of Biologically Active Compounds
Another study highlights its role as an intermediate in synthesizing biologically active compounds, such as omisertinib (AZD9291), showcasing its application in medicinal chemistry and drug discovery processes. The optimized synthesis pathway emphasizes the compound's versatility and utility in creating pharmacologically relevant molecules (Zhao et al., 2017).
Application in Diels-Alder Reactions
The compound's derivative was used in a Diels-Alder reaction, a key method in synthetic organic chemistry, to create complex molecular structures. This application underlines its utility in constructing cyclic and polycyclic frameworks, essential for developing materials and active pharmaceutical ingredients (Padwa et al., 2003).
Synthesis of Spirocyclopropanated Analogues
In a study focused on insecticides, the compound was transformed into spirocyclopropanated analogues of Thiacloprid and Imidacloprid, highlighting its role in developing agrochemicals. This synthesis pathway offers insights into creating more effective and safer pest control solutions (Brackmann et al., 2005).
Safety And Hazards
properties
IUPAC Name |
tert-butyl N-[[1-(aminomethyl)cyclopentyl]methyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)14-9-12(8-13)6-4-5-7-12/h4-9,13H2,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLLOEJBZXMVGCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CCCC1)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-{[1-(aminomethyl)cyclopentyl]methyl}carbamate |
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